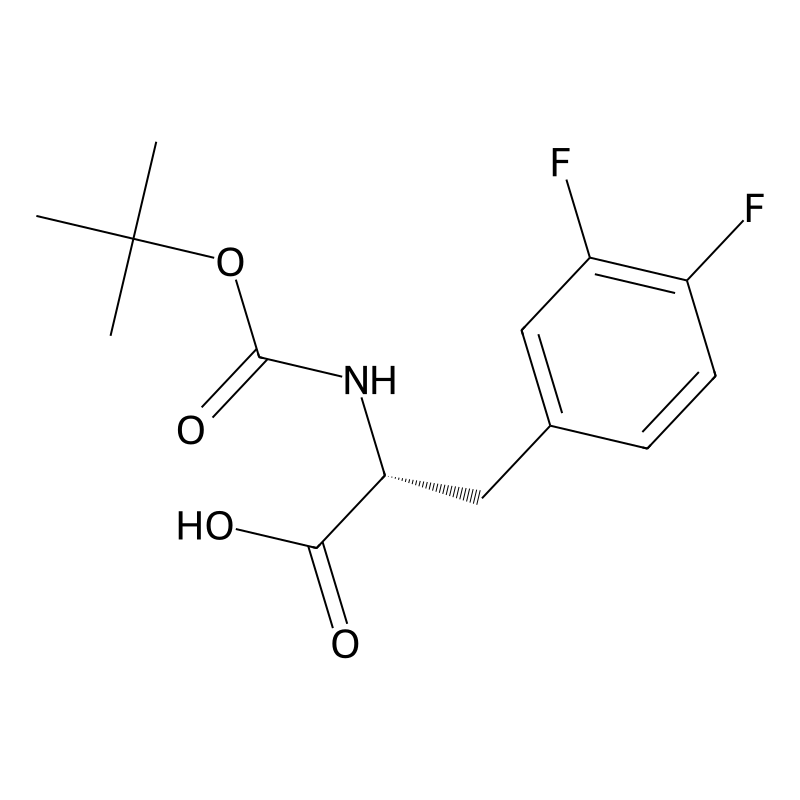

Boc-D-Phe(3,4-DiF)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-D-Phe(3,4-DiF)-OH (CAS: 205445-51-8) is a highly specialized, orthogonally protected unnatural amino acid building block utilized in advanced peptide synthesis and drug discovery. By combining a D-enantiomeric core with a 3,4-difluorinated phenyl ring and a tert-butoxycarbonyl (Boc) protecting group, this compound offers a precise matrix of properties: absolute resistance to endogenous proteases, enhanced lipophilicity for cell membrane permeability, and strict synthetic orthogonality to base-labile protecting groups [1]. Procurement of this specific building block is essential for synthesizing metabolically stable peptidomimetics, particularly via liquid-phase synthesis or Boc/Bzl solid-phase peptide synthesis (SPPS) where base-catalyzed side reactions must be avoided .

Research Fit

Generic substitution of Boc-D-Phe(3,4-DiF)-OH with unfluorinated, L-enantiomeric, or Fmoc-protected analogs fundamentally compromises both the synthetic workflow and the final therapeutic profile. Substituting with the L-enantiomer (Boc-L-Phe(3,4-DiF)-OH) results in peptides that are rapidly degraded by endogenous proteases, reducing circulating half-life from days to mere hours [1]. Utilizing the unfluorinated baseline (Boc-D-Phe-OH) sacrifices critical lipophilicity, drastically lowering passive membrane permeability and leaving the phenyl ring vulnerable to cytochrome P450-mediated oxidative metabolism [2]. Furthermore, replacing the Boc group with an Fmoc group (Fmoc-D-Phe(3,4-DiF)-OH) introduces base-lability, which is strictly incompatible with the synthesis of peptide thioesters for Native Chemical Ligation (NCL) or protocols requiring extended basic conditions that would cause premature deprotection and sequence truncation.

Substitution Risk

Protease Resistance: D-Stereochemistry vs. L-Enantiomer

The D-stereocenter of Boc-D-Phe(3,4-DiF)-OH renders incorporated residues practically invisible to endogenous mammalian proteases, which stereospecifically recognize L-amino acids. Comparative serum stability assays demonstrate that peptides containing D-amino acids maintain chemical integrity for over 24 hours, whereas their exact L-enantiomer counterparts are degraded within 1.5 to 5 hours[1].

| Evidence Dimension | Serum Half-Life (Protease Resistance) |

| Target Compound Data | >24 hours stability in human serum |

| Comparator Or Baseline | Boc-L-Phe(3,4-DiF)-OH (~1.5 to 5.0 hours stability) |

| Quantified Difference | >4.8-fold to 10-fold increase in circulating half-life |

| Conditions | Human serum incubation at 37°C |

Procurement of the D-enantiomer is mandatory for developing long-acting peptide therapeutics that require sustained in vivo exposure without rapid enzymatic clearance.

Metabolic Shielding and Permeability: 3,4-Difluoro Substitution

Fluorination at the 3 and 4 positions of the phenyl ring significantly increases the compound's lipophilicity (cLogP) while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism. Compared to the unfluorinated Boc-D-Phe-OH, the 3,4-difluoro analog exhibits superior passive membrane permeability and extended metabolic stability in liver microsome models [1].

| Evidence Dimension | Lipophilicity and Oxidative Resistance |

| Target Compound Data | High cLogP, blocked 3,4-oxidation sites |

| Comparator Or Baseline | Boc-D-Phe-OH (Lower cLogP, susceptible to aromatic oxidation) |

| Quantified Difference | Measurable increase in passive permeability (Pe) and extended metabolic half-life |

| Conditions | In vitro permeability assays and liver microsome stability models |

Buyers targeting intracellular protein-protein interactions must prioritize the difluorinated analog to achieve necessary cell penetration and avoid rapid hepatic clearance.

Synthetic Route Compatibility: Boc vs. Fmoc Protection

Boc protection requires harsh acidic cleavage (e.g., TFA or HF) and is completely stable under basic conditions. This orthogonality is critical when synthesizing peptide thioesters for Native Chemical Ligation (NCL), where the standard 20% piperidine used for Fmoc deprotection would cause severe thioester degradation and side reactions .

| Evidence Dimension | Cleavage Conditions and Thioester Compatibility |

| Target Compound Data | Acidic cleavage (TFA), fully compatible with thioesters |

| Comparator Or Baseline | Fmoc-D-Phe(3,4-DiF)-OH (Basic cleavage via Piperidine, degrades thioesters) |

| Quantified Difference | Prevents base-catalyzed side reactions and thioester loss during SPPS |

| Conditions | Solid-Phase Peptide Synthesis (SPPS) for Native Chemical Ligation |

Procuring the Boc-protected variant is a strict requirement for chemists utilizing NCL or base-sensitive modifications where Fmoc deprotection would destroy the target molecule.

Native Chemical Ligation (NCL) of Protease-Resistant Peptides

Boc-D-Phe(3,4-DiF)-OH is the optimal building block for synthesizing peptide thioesters required in NCL. Because the Boc group is removed via acidic cleavage (TFA), it avoids the basic piperidine conditions of Fmoc chemistry that would otherwise degrade the sensitive thioester linkage during chain elongation.

Development of Cell-Permeable Intracellular Inhibitors

The enhanced lipophilicity provided by the 3,4-difluoro substitution makes this compound highly suitable for designing macrocyclic peptides that must cross cell membranes. It is frequently utilized in the development of inhibitors targeting intracellular oncological targets, where unfluorinated analogs fail to achieve passive permeability [1].

Design of Long-Acting Peptidomimetics

By leveraging the D-stereochemistry, researchers incorporate this compound to evade endogenous proteolytic degradation. This application is critical for extending the circulating half-life of peptide therapeutics in human serum, ensuring sustained in vivo efficacy compared to rapidly cleared L-amino acid sequences [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types